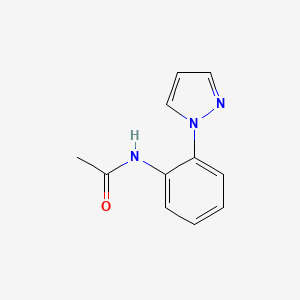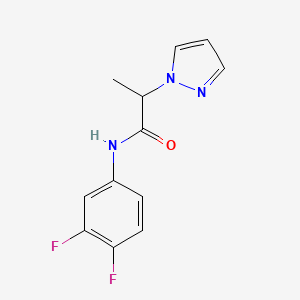
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized through various methods.
科学的研究の応用
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have potential therapeutic applications in various scientific research fields. In cancer research, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been found to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative diseases, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to protect against oxidative stress and reduce inflammation in neuronal cells. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has also been investigated for its potential use in the treatment of diabetes and obesity.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it has been suggested that it may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide may induce apoptosis and suppress cell proliferation in cancer cells. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide may also exert its neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been found to induce apoptosis, suppress cell proliferation, and inhibit tumor growth. In neuronal cells, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to protect against oxidative stress and reduce inflammation. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has also been investigated for its potential use in the treatment of diabetes and obesity, but further research is needed to determine its efficacy in these areas.
実験室実験の利点と制限
One advantage of using N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in lab experiments is its high purity and good yields, which makes it easy to synthesize and study. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have potential therapeutic applications in various scientific research fields, which makes it a valuable compound for investigating new treatments. However, one limitation of using N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide is its limited solubility, which can make it difficult to administer in certain experiments. In addition, further research is needed to determine the optimal dosage and administration methods for N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide.
将来の方向性
There are several future directions for research on N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide. In cancer research, further studies are needed to investigate the efficacy of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in different types of cancer and to determine the optimal dosage and administration methods. In neurodegenerative diseases, more research is needed to understand the mechanisms of action of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide and to determine its efficacy in animal models. In addition, further research is needed to investigate the potential use of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in the treatment of diabetes and obesity, as well as other diseases and conditions.
合成法
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide can be synthesized through various methods, including the reaction of 3,4-difluoroaniline with 1-pyrazole-1-carboxylic acid, followed by conversion to the amide using propionyl chloride. Another method involves the reaction of 3,4-difluoroaniline with 1-pyrazole-5-carboxylic acid, followed by conversion to the amide using propionyl chloride and triethylamine. Both methods have been reported to yield high purity and good yields of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8(17-6-2-5-15-17)12(18)16-9-3-4-10(13)11(14)7-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIAKTRKHHCMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

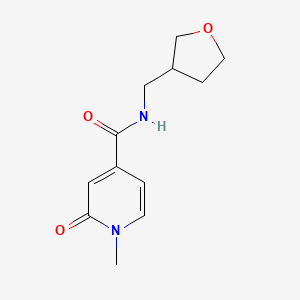
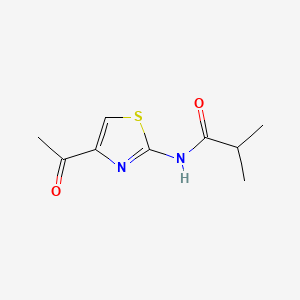
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
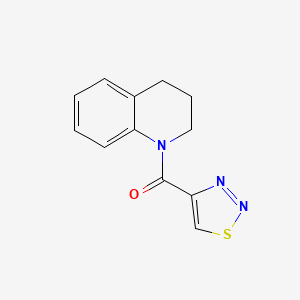
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)

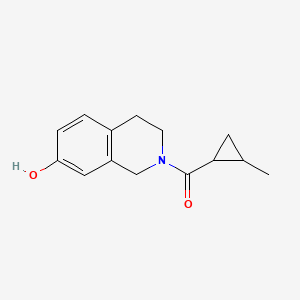
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
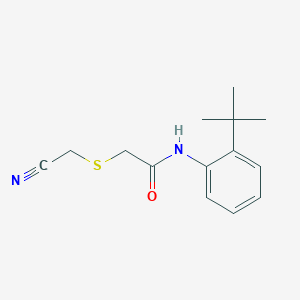
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
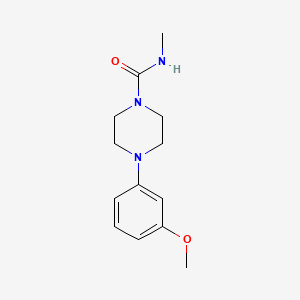
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
